1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one
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Overview
Description
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocycle containing sulfur, which imparts unique properties to its derivatives.
Preparation Methods
The synthesis of 1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method is efficient and yields the desired tricyclic structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
The uniqueness of 1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone lies in its specific tricyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62648-53-7 |
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Molecular Formula |
C15H12OS |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-(2-methylbenzo[g][1]benzothiol-3-yl)ethanone |
InChI |
InChI=1S/C15H12OS/c1-9(16)14-10(2)17-15-12-6-4-3-5-11(12)7-8-13(14)15/h3-8H,1-2H3 |
InChI Key |
SXDPOJOQDHEBCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C3=CC=CC=C3C=C2)C(=O)C |
Origin of Product |
United States |
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